molecular formula C21H9Cl7N2 B10932789 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10932789
M. Wt: 537.5 g/mol
InChI Key: ZOZQSMUZIFOHGQ-UHFFFAOYSA-N
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Description

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a complex organic compound characterized by its multiple chlorine substitutions on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the condensation of appropriate chlorinated phenyl hydrazines with chlorinated acetophenones under acidic or basic conditions. The reaction is often carried out in polar solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenol: Another chlorinated aromatic compound with different properties and applications.

    2,4-dichlorophenol: Similar in structure but with fewer chlorine substitutions.

    3,4-dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions but different core structures.

Uniqueness

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H9Cl7N2

Molecular Weight

537.5 g/mol

IUPAC Name

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H9Cl7N2/c22-12-3-6-18(17(27)9-12)30-21(11-2-5-14(24)16(26)8-11)19(28)20(29-30)10-1-4-13(23)15(25)7-10/h1-9H

InChI Key

ZOZQSMUZIFOHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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